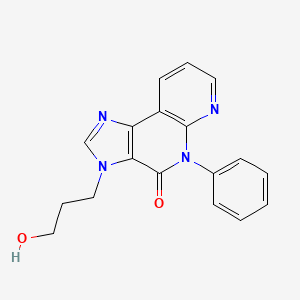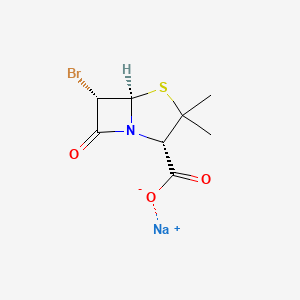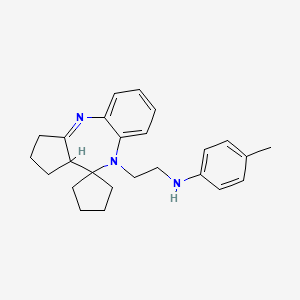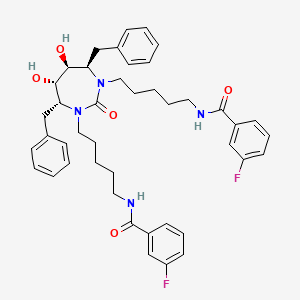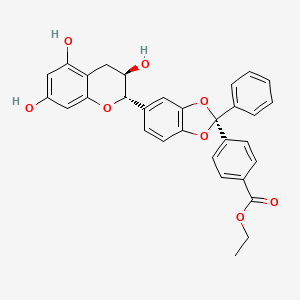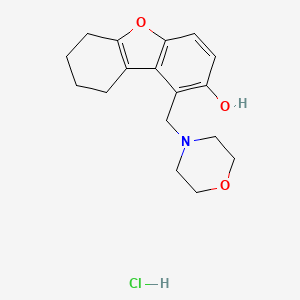
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-(4-morpholinylmethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-(4-morpholinylmethyl)-, hydrochloride involves several steps. The synthetic route typically starts with the preparation of the dibenzofuran core, followed by the introduction of the tetrahydro group and the morpholinylmethyl substituent. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Análisis De Reacciones Químicas
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-(4-morpholinylmethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Aplicaciones Científicas De Investigación
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-(4-morpholinylmethyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-(4-morpholinylmethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-(4-morpholinylmethyl)-, hydrochloride can be compared with other similar compounds, such as:
Dibenzofuran: The parent compound, which lacks the tetrahydro and morpholinylmethyl groups.
Morpholine derivatives: Compounds with similar morpholine substituents but different core structures.
Tetrahydrofuran derivatives: Compounds with similar tetrahydro groups but different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
118638-15-6 |
|---|---|
Fórmula molecular |
C17H22ClNO3 |
Peso molecular |
323.8 g/mol |
Nombre IUPAC |
1-(morpholin-4-ylmethyl)-6,7,8,9-tetrahydrodibenzofuran-2-ol;hydrochloride |
InChI |
InChI=1S/C17H21NO3.ClH/c19-14-5-6-16-17(12-3-1-2-4-15(12)21-16)13(14)11-18-7-9-20-10-8-18;/h5-6,19H,1-4,7-11H2;1H |
Clave InChI |
MQHTVBDSWMHTSD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3CN4CCOCC4)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


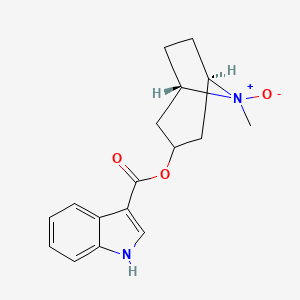
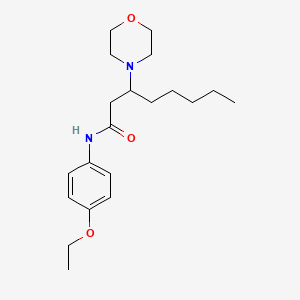
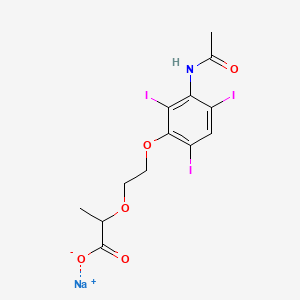
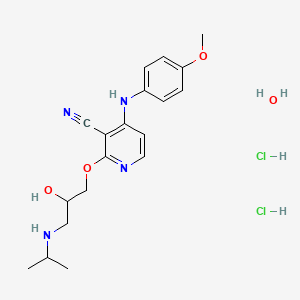
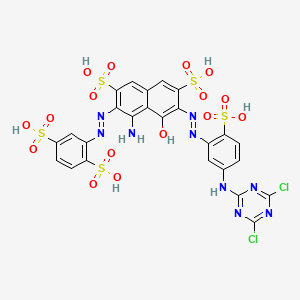

![methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12731263.png)
